

Spectral Data Analysis of 4-Morpholinebutanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Morpholinebutanenitrile

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This in-depth technical guide provides a comprehensive overview of the spectral data for **4-morpholinebutanenitrile**, a molecule of interest in synthetic and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, offering a foundational resource for its identification, characterization, and application in research and development.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, and IR spectra of **4-morpholinebutanenitrile**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.65	t	4H	O-(CH ₂) ₂ -N
2.40	m	6H	N-(CH ₂) ₂ -C, N-CH ₂ -C ₃ H ₆ -CN
2.32	t	2H	CH ₂ -CN
1.70	p	2H	N-CH ₂ -CH ₂ -CH ₂ -CN

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from SpectraBase.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
119.5	-CN
66.8	O-(CH ₂) ₂ -N
56.8	N-CH ₂ -C ₃ H ₆ -CN
53.4	N-(CH ₂) ₂ -C
23.9	N-CH ₂ -CH ₂ -CH ₂ -CN
16.9	CH ₂ -CN

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from SpectraBase.[\[1\]](#)

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretch (alkane)
2245	Medium	C≡N stretch (nitrile)
1450	Medium	C-H bend
1280	Strong	C-N stretch
1115	Strong	C-O-C stretch (ether)

Sample Phase: Vapor. Data sourced from PubChem.[\[2\]](#)

Mass Spectrometry

While an experimental mass spectrum for **4-morpholinebutanenitrile** was not readily available, analysis of the fragmentation patterns of related morpholine derivatives from the NIST WebBook suggests a predictable fragmentation behavior.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The molecular ion peak (M⁺) is expected at m/z 154, corresponding to the molecular weight of the compound (C₈H₁₄N₂O).

Predicted Fragmentation Pathways:

The primary fragmentation is anticipated to occur via alpha-cleavage adjacent to the nitrogen atom of the morpholine ring and the ether oxygen. This would lead to the formation of characteristic fragment ions. The loss of the cyanopropyl group would result in a fragment at m/z 86. Another significant fragmentation pathway could involve the cleavage of the morpholine ring itself.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **4-morpholinebutanenitrile**.

Materials:

- **4-Morpholinebutanenitrile** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-morpholinebutanenitrile** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial. Add a small drop of TMS to the solution to serve as an internal reference.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-morpholinebutanenitrile** using their characteristic vibrational frequencies.

Materials:

- **4-Morpholinebutanenitrile** sample (liquid)
- FTIR spectrometer with a suitable sampling accessory (e.g., ATR or salt plates)
- Isopropanol or acetone for cleaning

Procedure (using Attenuated Total Reflectance - ATR):

- **Background Spectrum:** Record a background spectrum of the empty, clean ATR crystal to account for atmospheric and instrumental interferences.
- **Sample Application:** Place a small drop of **4-morpholinebutanenitrile** directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum over a range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Clean the ATR crystal thoroughly with a solvent-moistened soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-morpholinebutanenitrile**.

Materials:

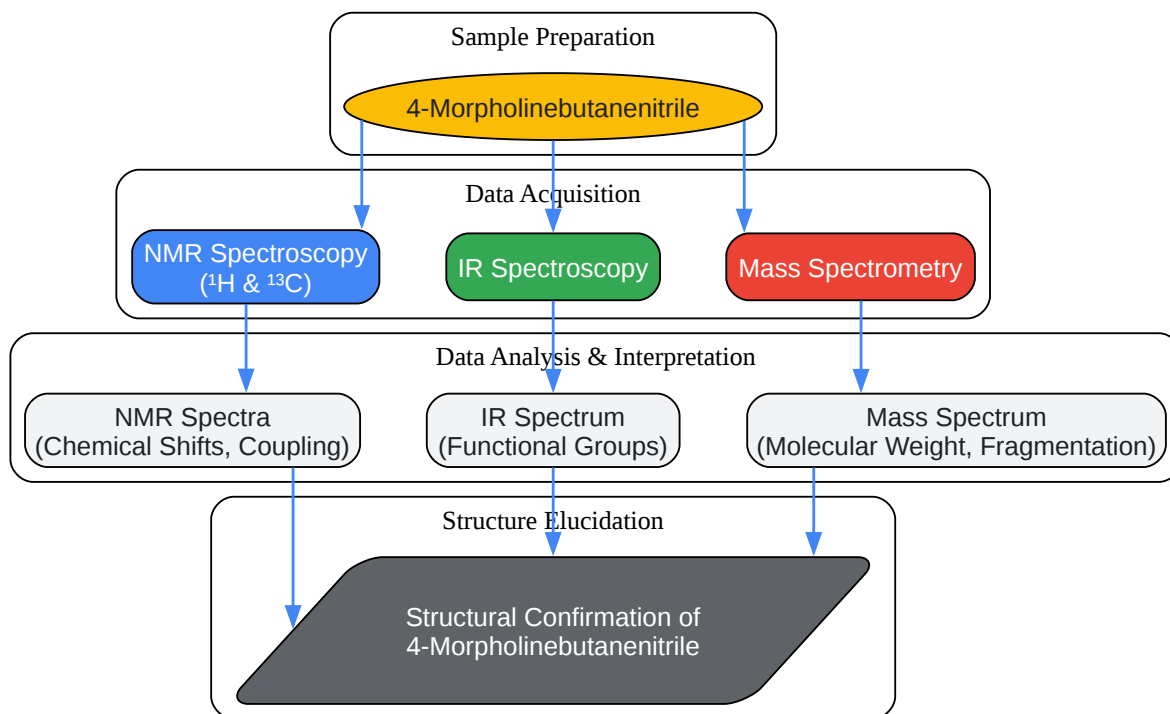
- **4-Morpholinebutanenitrile** sample
- A suitable volatile solvent (e.g., methanol or acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

Procedure (using Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

- **Sample Preparation:** Prepare a dilute solution of **4-morpholinebutanenitrile** in a volatile solvent.
- **GC Separation:** Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
- **Ionization:** As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **4-morpholinebutanenitrile**.



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Figure 1. Workflow for the spectral analysis of **4-morpholinebutanenitrile**.

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